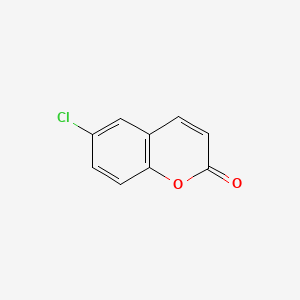

6-chloro-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQSYJCKXPUEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870930 | |

| Record name | 6-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-59-4 | |

| Record name | 6-Chlorocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246B637U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-2H-chromen-2-one: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyranone heterocyclic compounds found extensively in natural products and synthetic molecules. Their unique structural framework has established them as a "privileged scaffold" in medicinal chemistry—a core structure capable of interacting with a diverse array of biological targets. This versatility has led to the development of coumarin-based compounds with a wide spectrum of pharmacological activities, including anticoagulant, anticancer, anti-HIV, anti-inflammatory, and antimicrobial properties[1][2][3].

The introduction of substituents onto the coumarin ring system is a key strategy for modulating the physicochemical properties and biological activity of these molecules. Halogenation, in particular, is a widely employed tactic in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The presence of a chlorine atom, as in 6-chloro-2H-chromen-2-one, not only influences the electronic landscape of the molecule but also provides a versatile synthetic handle for further chemical elaboration, making it a valuable building block for the synthesis of novel therapeutic agents[4][5][6].

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, spectroscopic characterization, and its applications as a key intermediate in drug discovery and development.

Physicochemical and Structural Properties

This compound, also known as 6-chlorocoumarin, is a solid organic compound. Its core structure consists of a fused benzene and pyrone ring system, with a chlorine atom substituted at the 6-position of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2051-59-4 | [7][8] |

| Molecular Formula | C₉H₅ClO₂ | [7][8] |

| Molecular Weight | 180.59 g/mol | [7][8] |

| Melting Point | 146-149 °C | [7] |

| IUPAC Name | This compound | [8] |

| Synonyms | 6-Chlorocoumarin, 6-chloro-2H-1-benzopyran-2-one | [8] |

| Appearance | Solid (form may vary) | N/A |

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound and its derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Common approaches include the Pechmann condensation, Wittig reaction, and various metal-catalyzed or metal-free coupling reactions[4][9].

One efficient and widely cited method is the Wittig reaction, which involves the reaction of a substituted salicylaldehyde with a phosphorus ylide. This approach offers good yields and is tolerant of various functional groups.

Detailed Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from 6-chloro-2-hydroxybenzaldehyde and ethyl(triphenylphosphoranylidene)acetate.

Materials:

-

6-chloro-2-hydroxybenzaldehyde

-

Ethyl(triphenylphosphoranylidene)acetate

-

N,N'-diethylaniline (as solvent and base)

-

Dichloromethane (for extraction)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-2-hydroxybenzaldehyde (1 equivalent) and ethyl(triphenylphosphoranylidene)acetate (1.1 equivalents) in N,N'-diethylaniline.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane.

-

Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid[9].

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via Wittig reaction.

Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals for the aromatic and vinylic protons. The protons on the coumarin ring system will appear as doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), with coupling constants characteristic of their ortho and meta relationships. The vinylic protons of the pyrone ring will also show characteristic doublets[4][9].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. It will display signals for the carbonyl carbon (δ ~160 ppm), the vinylic carbons, and the aromatic carbons. The carbon atoms bonded to the chlorine and oxygen atoms will show characteristic chemical shifts[4][10].

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group, typically appearing around 1700-1750 cm⁻¹[11].

Reactivity and Applications in Drug Discovery

The this compound scaffold is a valuable platform for the development of novel bioactive molecules. The chlorine atom at the 6-position is not merely a modulator of electronic properties but also serves as a key functional group for further derivatization.

Synthetic Utility

The chloro-substituent can be readily displaced or transformed through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, enabling the creation of large libraries of coumarin analogues for structure-activity relationship (SAR) studies[4].

Biological and Pharmacological Significance

Coumarin derivatives are known to exhibit a broad range of biological activities, and the 6-chloro substitution pattern is found in compounds with notable pharmacological properties.

-

Antimicrobial Activity: Many coumarin derivatives have been investigated for their antibacterial and antifungal properties. The lipophilicity imparted by the chlorine atom can enhance the ability of the molecule to penetrate microbial cell membranes, contributing to its antimicrobial efficacy[1][11].

-

Antitumor Activity: The coumarin nucleus is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines[2][12]. The ability to functionalize the 6-position of the ring allows for the optimization of these anticancer properties.

-

Enzyme Inhibition: Coumarins are known to inhibit various enzymes. The specific substitution pattern on the coumarin ring is crucial for determining the potency and selectivity of enzyme inhibition.

Role in Drug Discovery Workflow

Caption: Role of this compound as a scaffold in a typical drug discovery workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[13].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][14].

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its physicochemical properties, combined with the strategic placement of a chlorine atom, make it an exceptionally valuable building block in the field of medicinal chemistry. The ability to readily derivatize this scaffold allows researchers and drug development professionals to systematically explore chemical space and optimize for desired biological activities. As the quest for novel therapeutics continues, the utility of well-designed scaffolds like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.

References

- 1. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-chroman-2-one|CAS 4377-63-3|Supplier [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 6-氯-2H-色烯-2-酮 - CAS:2051-59-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 9. 6-Chloro-3-methyl-2H-chromen-2-one () for sale [vulcanchem.com]

- 10. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. biosynth.com [biosynth.com]

- 14. 6-Chloro-3-chromanone CAS#: 26371-48-2 [amp.chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of 6-chloro-2H-chromen-2-one via Pechmann Condensation

Abstract

This technical guide provides an in-depth exploration of the Pechmann condensation for the synthesis of 6-chloro-2H-chromen-2-one. Coumarin derivatives are a cornerstone in medicinal chemistry and materials science, and the Pechmann reaction remains a fundamental and versatile method for their creation from simple precursors.[1][2][3] This document moves beyond a simple recitation of steps to dissect the causality behind experimental choices, from reactant selection to the critical role of acid catalysis. We present a detailed, field-proven protocol, mechanistic insights, and comparative analysis of catalytic systems to empower researchers in drug development and chemical synthesis to approach this reaction with a strategic and informed perspective.

The Strategic Importance of the Pechmann Condensation

The synthesis of coumarins, a class of benzopyrones, is of paramount interest due to their extensive pharmacological applications, including anticoagulant, anticancer, and antibacterial properties.[4] Among the various synthetic routes—such as the Perkin, Knoevenagel, and Wittig reactions—the Pechmann condensation, discovered by Hans von Pechmann, is often the most practical and widely applied method.[4][5][6] Its prominence stems from the use of readily available and simple starting materials: a phenol and a β-ketoester, which undergo an acid-catalyzed condensation to form the coumarin scaffold.[5][7][8]

The reaction's elegance lies in its efficiency at constructing the core bicyclic system in a single pot. However, the success of the synthesis, particularly for phenols with deactivating substituents, hinges on a nuanced understanding of the reaction mechanism and a judicious choice of catalyst.

Mechanistic Dissection: The "Why" Behind the Reaction

The Pechmann condensation is a sequence of acid-catalyzed steps: a transesterification, an intramolecular hydroxyalkylation (a form of Friedel-Crafts acylation), and a final dehydration.[5][9] The acid catalyst is not merely an initiator but a critical participant in multiple stages.

-

Catalyst-Mediated Transesterification: The reaction initiates with the protonation of the ester carbonyl of the β-ketoester (e.g., ethyl acetoacetate) by the acid catalyst. This activation facilitates a nucleophilic attack by the hydroxyl group of the phenol (4-chlorophenol), leading to a transesterification event. This forms a new β-ketoester of the phenol.

-

Intramolecular Cyclization: The catalyst then protonates the ketonic carbonyl group of the newly formed intermediate. This step is crucial as it creates a highly electrophilic center. The electron-rich aromatic ring of the phenol then performs an intramolecular electrophilic aromatic substitution, attacking the activated carbonyl carbon. This cyclization forges the new heterocyclic ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate contains a tertiary alcohol. The final step involves the acid-catalyzed elimination of a water molecule (dehydration) to form a double bond, which results in the stable, aromatic coumarin ring system.[7][10]

Caption: Core mechanism of the Pechmann condensation.

Strategic Synthesis of this compound

Reactant Selection and Its Implications

-

Phenolic Substrate: 4-Chlorophenol. The choice of phenol dictates the substitution pattern on the benzene ring of the final coumarin. Here, 4-chlorophenol is used to yield the 6-chloro derivative. The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[10] This deactivation makes the intramolecular cyclization step (Step 2 in the mechanism) more challenging than with activated phenols like resorcinol. Consequently, this reaction necessitates harsher conditions—such as a strong acid catalyst and potentially higher temperatures—to achieve a reasonable yield.[10]

-

β-Ketoester: Ethyl Acetoacetate (EAA). EAA is the most common reagent for this reaction and is the precursor to the 4-methyl group on the pyrone ring of the coumarin product.[8]

Rationale for Catalyst Selection

Given the deactivated nature of the 4-chlorophenol ring, the choice of catalyst is paramount.

| Catalyst Type | Examples | Rationale & Field Insights |

| Homogeneous Brønsted Acids | Conc. H₂SO₄, TFA | Primary Choice for Deactivated Systems. Sulfuric acid is highly effective as it serves as both a powerful proton source to activate the carbonyls and a potent dehydrating agent to drive the final elimination step.[5][11] While it presents challenges with corrosion and waste disposal, its reliability and efficacy make it the go-to catalyst for substrates like 4-chlorophenol.[11] |

| Lewis Acids | AlCl₃, ZrCl₄, TiCl₄ | Effective Alternatives. Lewis acids function by coordinating to the carbonyl oxygen atoms, thereby increasing their electrophilicity.[2][7] They can be very effective but often require anhydrous conditions and can be difficult to handle. |

| Heterogeneous Solid Acids | Amberlyst-15, Sulfated Zirconia | The "Green" Approach. These catalysts offer significant advantages in terms of reusability and simplified product work-up, as they can be removed by simple filtration.[4][12][13] However, their catalytic activity may be insufficient to overcome the high activation energy required for deactivated phenols, often resulting in lower yields or requiring much longer reaction times.[6] |

For this guide, we will focus the protocol on concentrated sulfuric acid due to its proven effectiveness in promoting the condensation of simple and deactivated phenols.

Experimental Guide: Synthesis Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |

| 4-Chlorophenol | 128.56 | 1.0 | 5.0 g | 38.9 |

| Ethyl Acetoacetate | 130.14 | 1.1 | 5.5 mL | 42.8 |

| Sulfuric Acid (98%) | 98.08 | Catalyst | ~10 mL | - |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Methodology

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive and exothermic upon dilution.[14]

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenol (5.0 g, 38.9 mmol) and ethyl acetoacetate (5.5 mL, 42.8 mmol).

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (~10 mL) dropwise via a dropping funnel. Causality: The slow addition and cooling are critical to dissipate the heat generated from the exothermic reaction between the reagents and the strong acid, preventing uncontrolled side reactions.[14]

-

Reaction: Once the addition is complete, remove the ice bath. Attach a reflux condenser and heat the reaction mixture in a heating mantle or oil bath to 80-100°C. Maintain stirring.

-

Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture (quench with water and extract with ethyl acetate before spotting).

-

Work-up: After the reaction is deemed complete by TLC (disappearance of the starting phenol), cool the flask to room temperature. In a separate large beaker (600 mL), prepare a slurry of crushed ice and water.

-

Precipitation: Slowly and with vigorous stirring, pour the reaction mixture into the beaker of crushed ice. A solid precipitate of the crude this compound should form. Causality: The coumarin product is insoluble in water, while the sulfuric acid and any unreacted starting materials are diluted and washed away. This is a crucial and effective initial purification step.[14]

-

Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.[14]

-

Wash the precipitate thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This step is essential to remove all residual acid.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure product.

-

-

Characterization: Dry the purified white to off-white crystalline solid and determine the final yield. Characterize the compound using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[14]

Conclusion

The Pechmann condensation is a powerful and enduring reaction for the synthesis of coumarins. The successful synthesis of this compound serves as an excellent case study in managing the reactivity of a deactivated aromatic substrate through the strategic application of a strong acid catalyst. By understanding the underlying mechanism and the rationale for each experimental step, from catalyst choice to work-up procedure, researchers can effectively troubleshoot and adapt this protocol for a wide range of substituted coumarins, furthering the discovery and development of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iiste.org [iiste.org]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 7. Pechmann Condensation [organic-chemistry.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. jk-sci.com [jk-sci.com]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Guide to the Rapid Synthesis of 6-chloro-2H-chromen-2-one via Microwave-Assisted Pechmann Condensation

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-chloro-2H-chromen-2-one, a halogenated coumarin derivative of significant interest in medicinal chemistry and materials science. We delve into the application of Microwave-Assisted Organic Synthesis (MAOS) to the Pechmann condensation, a classic route to coumarins. This approach offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher product yields. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step guide for the laboratory synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Coumarins and the Advent of Microwave Chemistry

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyran-2-one heterocyclic compounds. Their scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antioxidant properties. The specific substitution patterns on the coumarin ring system modulate these biological activities, making the development of efficient synthetic methodologies for novel derivatives a key objective in medicinal chemistry.

The synthesis of this compound introduces a halogen atom at a strategic position, which can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its biological efficacy or tuning its photophysical characteristics for material applications.

Traditionally, the synthesis of coumarins via methods like the Pechmann condensation required harsh conditions, such as high temperatures and strong acids, often leading to long reaction times and the formation of byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This targeted heating mechanism results in:

-

Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.

-

Higher Product Yields: Improved reaction kinetics and a reduction in side reactions frequently lead to higher isolated yields.

-

Enhanced Purity: The short reaction times minimize the thermal degradation of reactants and products.

-

Energy Efficiency: Heating only the reaction vessel is more energy-efficient than conventional methods like oil baths.

-

Alignment with Green Chemistry: The potential for solvent-free reactions or the use of minimal solvent aligns with the principles of sustainable chemistry.

This guide will focus on leveraging these advantages for the synthesis of this compound.

The Pechmann Condensation: Mechanism and Rationale

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester or a similar carboxylic acid under acidic conditions. For the synthesis of this compound, the key starting materials are 4-chlorophenol and malic acid. In the presence of a strong acid, malic acid is dehydrated to form formylacetic acid, which acts as the β-aldehyde acid equivalent.

The acid catalyst plays a crucial dual role in the reaction mechanism:

-

Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen of the β-keto acid (or its equivalent), rendering the carbonyl carbon more electrophilic.

-

Promotion of Cyclization and Dehydration: The acid facilitates the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and the final dehydration step to form the aromatic pyrone ring.

The generally accepted mechanism for the Pechmann condensation in this context proceeds as follows:

-

Formation of the Electrophile: Malic acid, in the presence of a strong dehydrating acid like sulfuric acid, is converted into formylacetic acid.

-

Electrophilic Attack: The protonated carbonyl group of formylacetic acid is attacked by the electron-rich aromatic ring of 4-chlorophenol, typically at the ortho position to the hydroxyl group due to its activating and ortho-, para-directing nature.

-

Cyclization: The hydroxyl group of the phenol then attacks the carboxylic acid carbonyl, leading to intramolecular cyclization and the formation of a heterocyclic intermediate.

-

Dehydration: The final step is the acid-catalyzed elimination of a water molecule to form the stable, aromatic 2H-chromen-2-one ring system.

Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers of these steps, leading to a rapid and clean reaction.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol outlines a solvent-free approach, which is both environmentally friendly and simplifies product work-up.

Materials and Equipment

-

Reagents:

-

4-Chlorophenol (Reagent Grade, ≥99%)

-

Malic Acid (Reagent Grade, ≥99%)

-

Concentrated Sulfuric Acid (95-98%)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for extraction)

-

-

Equipment:

-

Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) with appropriate sealed reaction vessels and temperature/pressure sensors.

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Step-by-Step Procedure

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 4-chlorophenol (1.0 g, 7.78 mmol) and malic acid (1.14 g, 8.56 mmol, 1.1 eq).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the mixture while stirring gently. Caution: This is a highly exothermic process and should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture under the conditions specified in Table 1. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 3:7 v/v).

-

Quenching and Neutralization: After the reaction is complete, allow the vessel to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker. A precipitate should form. Stir the mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

-

Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining salts.

-

Purification: Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Summary of Reaction Parameters

| Parameter | Value |

| Reactants | 4-Chlorophenol, Malic Acid |

| Catalyst | Concentrated H₂SO₄ |

| Solvent | Solvent-free |

| Microwave Power | 150-300 W (as needed to maintain temperature) |

| Temperature | 110-130 °C |

| Reaction Time | 5-10 minutes |

| Expected Yield | > 85% |

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of this compound.

Reaction Mechanism Diagram

Caption: Mechanism of the Pechmann condensation for this compound synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 163-165 °C

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~1720-1740 (C=O, lactone carbonyl stretch)

-

~1610, 1560, 1480 (C=C, aromatic ring stretches)

-

~1100-1250 (C-O, ether stretch)

-

~800-850 (C-Cl stretch)

-

-

¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):

-

~7.65 (d, 1H, J ≈ 2.5 Hz, H-5)

-

~7.40 (dd, 1H, J ≈ 8.8, 2.5 Hz, H-7)

-

~7.25 (d, 1H, J ≈ 8.8 Hz, H-8)

-

~7.70 (d, 1H, J ≈ 9.6 Hz, H-4)

-

~6.45 (d, 1H, J ≈ 9.6 Hz, H-3)

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm):

-

~160.0 (C-2, C=O)

-

~153.0 (C-9)

-

~143.0 (C-4)

-

~131.5 (C-7)

-

~129.0 (C-6)

-

~128.0 (C-5)

-

~118.0 (C-10)

-

~117.5 (C-8)

-

~117.0 (C-3)

-

-

Mass Spectrometry (EI-MS) m/z (%):

-

180 (M⁺, corresponding to C₉H₅ClO₂)

-

182 ([M+2]⁺, isotopic peak for ³⁷Cl)

-

152 ([M-CO]⁺)

-

Conclusion

This guide details an efficient, rapid, and high-yielding protocol for the synthesis of this compound using microwave-assisted Pechmann condensation. By leveraging the principles of microwave chemistry, this method provides a superior alternative to traditional synthetic routes, aligning with the modern demands for sustainable and efficient chemical synthesis. The provided experimental details and characterization data serve as a reliable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of this and other valuable coumarin derivatives.

Spectroscopic characterization of 6-chloro-2H-chromen-2-one (NMR, IR, Mass)

A Guide to the Spectroscopic Characterization of 6-chloro-2H-chromen-2-one

Executive Summary

The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For novel heterocyclic compounds like this compound, a derivative of the versatile coumarin scaffold, unambiguous characterization is paramount. This technical guide provides an in-depth, methodology-focused exploration of the essential spectroscopic techniques used to confirm the identity, purity, and structure of this compound. We will move beyond mere data reporting to discuss the causality behind experimental choices and the logic of spectral interpretation, grounding our analysis in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and scientists who require a practical and scientifically rigorous framework for spectroscopic analysis.

The Imperative for Multi-Technique Characterization

This compound belongs to the coumarin family, a class of compounds renowned for its wide range of biological activities.[1] The substitution pattern on the coumarin core is critical to its function, and the introduction of a chlorine atom at the 6-position significantly alters its electronic properties and potential biological interactions. Therefore, confirming the precise location of the substituent and the integrity of the heterocyclic ring system is non-negotiable. While each spectroscopic technique provides a unique piece of the structural puzzle, it is their synergistic application that affords unequivocal proof of structure. This guide will treat each analysis not as an isolated step, but as a component of a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both ¹H and ¹³C NMR to build a complete picture of the molecule.

Expertise & Rationale: Experimental Design

The choice of solvent and internal standard is the first critical decision in NMR analysis. A deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), is essential to avoid overwhelming the spectrum with solvent protons.[2][3][4] DMSO-d₆ is often an excellent choice for coumarin derivatives due to its high solubilizing power.[1][2] Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons and carbons defined as 0 ppm, providing a stable and sharp reference point for all chemical shifts.[2][4][5]

Field-Proven Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of the dried this compound sample.

-

Solvent Addition: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS.

-

Solubilization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be applied if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.

-

Acquisition: Perform standard ¹H and proton-decoupled ¹³C NMR experiments. For a typical 400-500 MHz spectrometer, this involves a 1-5 second relaxation delay and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans for ¹H, 1024 or more for ¹³C).[4]

Data Interpretation & Insights

2.3.1 ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound (C₉H₅ClO₂), we expect to see five signals in the aromatic/olefinic region. The protons on the coumarin ring system exhibit characteristic chemical shifts and coupling patterns.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.6 | Doublet | J = 9.5 - 10.0 |

| H-4 | ~ 8.1 | Doublet | J = 9.5 - 10.0 |

| H-5 | ~ 7.8 | Doublet | J = 8.5 - 9.0 |

| H-7 | ~ 7.5 | Doublet of Doublets | J = 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | ~ 7.7 | Doublet | J = 2.0 - 2.5 |

-

Causality of Shifts: The H-3 and H-4 protons form a classic AX system with a large coupling constant (~10 Hz), characteristic of cis-alkene protons on a pyrone ring. H-4 is significantly downfield due to the anisotropic effect of the adjacent carbonyl group.

-

Aromatic Region: In the benzene ring, H-5 is ortho to the electron-withdrawing pyrone ring oxygen, shifting it downfield. H-7 shows coupling to both H-5 (ortho coupling, ~8.8 Hz) and H-8 (meta coupling, ~2.3 Hz), resulting in a doublet of doublets. H-8, being meta to the chlorine, shows only a small meta coupling to H-7. The signal for H-5 appears as a doublet due to ortho coupling with H-7. The chlorine at C-6 deshields the adjacent protons, influencing their chemical shifts.

2.3.2 ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. This is invaluable for confirming the total number of carbons in the molecular skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 159-161 |

| C-3 | ~ 117-119 |

| C-4 | ~ 143-145 |

| C-4a | ~ 118-120 |

| C-5 | ~ 127-129 |

| C-6 | ~ 130-132 |

| C-7 | ~ 125-127 |

| C-8 | ~ 119-121 |

| C-8a | ~ 152-154 |

-

Causality of Shifts: The lactone carbonyl carbon (C-2) is the most downfield signal, typically found in the 160 ppm region.[6][7] Carbons directly bonded to electronegative atoms (C-6 to Cl, C-8a to O) are shifted downfield. Quaternary carbons (C-4a, C-6, C-8a) are often identifiable by their lower intensity in a standard ¹³C NMR spectrum.[6] The specific shifts are highly dependent on the substitution pattern, making ¹³C NMR a sensitive tool for confirming isomerism.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as an excellent complementary technique to NMR for confirming key structural motifs.

Expertise & Rationale: Experimental Design

The most common and convenient method for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used. A crucial step in any IR measurement is acquiring a background spectrum of the ambient atmosphere, which is then subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

Field-Proven Protocol: ATR-IR Acquisition

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Data Interpretation & Insights

The IR spectrum of this compound is dominated by absorptions from the α,β-unsaturated lactone and the substituted benzene ring.

| Frequency (cm⁻¹) | Vibrational Mode | Significance |

| ~ 3100-3000 | C-H Stretch (Aromatic/Olefinic) | Confirms the presence of sp² C-H bonds. |

| ~ 1720-1740 | C=O Stretch (α,β-unsaturated lactone) | A strong, sharp band confirming the key coumarin functional group.[8][9] |

| ~ 1610, 1560, 1480 | C=C Stretch (Aromatic & Pyrone) | Multiple bands characteristic of the conjugated ring systems.[9] |

| ~ 1100-1250 | C-O Stretch (Ester) | Confirms the lactone C-O-C linkage. |

| ~ 750-850 | C-Cl Stretch | A weaker band in the fingerprint region, indicative of the carbon-chlorine bond. |

The position of the carbonyl stretch is particularly diagnostic. Its frequency is higher than that of a simple saturated ester due to the ring strain of the six-membered lactone but is slightly lowered by conjugation with the C3=C4 double bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this analysis, Electron Ionization (EI) is a robust choice as it generates reproducible, information-rich spectra that are often comparable to library data.[10]

Expertise & Rationale: Experimental Design

The sample can be introduced via a Gas Chromatograph (GC-MS) for purified samples or through a direct insertion probe. GC-MS is often preferred as it provides an additional layer of purity confirmation. An ionization energy of 70 eV is standard in EI-MS, as it provides sufficient energy to cause fragmentation and produce a characteristic "fingerprint" spectrum.[10]

Field-Proven Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., ramp from 100 °C to 280 °C). A standard HP-5MS column is suitable.[10]

-

MS Acquisition: The mass spectrometer will acquire spectra across the entire GC run. The spectrum corresponding to the apex of the target compound's peak is used for analysis. Scan a mass range of m/z 40-400.

Data Interpretation & Insights

The mass spectrum of this compound (C₉H₅ClO₂) will provide definitive proof of its elemental formula.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 180 / 182 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight. The ~3:1 intensity ratio of the two peaks is the characteristic isotopic signature of a single chlorine atom. |

| 152 / 154 | [M - CO]⁺˙ | This is the hallmark fragmentation of coumarins, representing the loss of a carbon monoxide molecule from the pyrone ring.[10][11] |

| 117 | [M - CO - Cl]⁺ | Subsequent loss of the chlorine radical from the m/z 152 fragment. |

| 89 | [M - CO - Cl - CO]⁺ | Further loss of a second CO molecule, a known pathway for coumarin fragmentation.[10][11] |

The observation of the molecular ion at m/z 180 with its corresponding M+2 isotope peak at m/z 182 is the most critical piece of data from the MS analysis. The subsequent loss of 28 Da (CO) to yield fragments at m/z 152/154 strongly supports the coumarin core structure.[11][12][13]

Conclusion: A Unified Structural Confirmation

By integrating the data from NMR, IR, and Mass Spectrometry, we construct an unassailable case for the structure of this compound.

-

Mass Spectrometry confirms the correct molecular weight (180.59 g/mol ) and elemental formula (C₉H₅ClO₂), including the presence of one chlorine atom.

-

IR Spectroscopy validates the presence of the key α,β-unsaturated lactone functional group (C=O at ~1730 cm⁻¹) and the aromatic system.

-

NMR Spectroscopy provides the final, detailed blueprint, confirming the connectivity of all 5 protons and 9 carbons, establishing the cis-olefin geometry of the pyrone ring, and pinpointing the chlorine substituent at the C-6 position through its effect on the chemical shifts of the aromatic protons.

Together, these techniques form a robust, self-validating workflow that ensures the identity, purity, and structural integrity of this compound, enabling its confident use in further research and development.

References

- 1. chemmethod.com [chemmethod.com]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benthamopen.com [benthamopen.com]

- 11. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-2H-chromen-2-one

Introduction: The Significance of 6-chloro-2H-chromen-2-one and the Role of NMR in its Characterization

This compound, a halogenated derivative of coumarin, belongs to a class of compounds renowned for their significant and diverse pharmacological properties. Coumarins, characterized by a benzopyrone structure, are prevalent in natural products and are synthetically explored for a wide range of applications, including as anticoagulants, anticancer agents, and fluorescent probes. The introduction of a chlorine atom at the 6-position of the coumarin scaffold can profoundly influence its electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the unambiguous structural elucidation of such organic molecules.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C in this context, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and drug development professionals. It provides not only the spectral data but also the underlying principles and experimental considerations necessary for a thorough and robust characterization.

Molecular Structure and Numbering

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used throughout the guide for the assignment of all ¹H and ¹³C NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is a field-proven methodology for the analysis of coumarin derivatives like this compound.

I. Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial. Higher concentrations are required for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice for many coumarins due to its good dissolving power for moderately polar compounds and its relatively simple residual solvent signal. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

Filtration and Transfer: To remove any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for both ¹H and ¹³C NMR in CDCl₃. Often, the residual proton signal of the deuterated solvent (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) is used for calibration.

-

Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans

-

Temperature: 298 K

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectral Width: 220-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons)

-

Number of Scans: 1024-4096 scans (or more, depending on concentration)

-

Temperature: 298 K

-

Caption: Experimental workflow for NMR analysis of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the proton environment within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the coupling constant (J) reveals information about neighboring protons.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.66 | d | 9.6 |

| H-5 | 7.47 | d | 6.9 |

| H-7 | 7.47 | d | 6.9 |

| H-8 | 7.28 | t | 7.5 |

| H-3 | 6.47 | d | 9.6 |

Data sourced from supporting information of a peer-reviewed publication.

Detailed Analysis of the ¹H NMR Spectrum:

-

H-3 and H-4 (α,β-unsaturated lactone system): The protons on the pyrone ring, H-3 and H-4, appear as two distinct doublets at 6.47 ppm and 7.66 ppm, respectively. The large coupling constant of J = 9.6 Hz is characteristic of the cis-relationship of these two olefinic protons. H-4 is significantly downfield shifted compared to H-3 due to the anisotropic effect of the carbonyl group (C=O) at C-2 and its position β to the carbonyl.[2]

-

Aromatic Protons (H-5, H-7, H-8): The aromatic region of the spectrum displays signals for the three protons on the benzene ring.

-

The signal at 7.28 ppm, appearing as a triplet, is assigned to H-8 .

-

The two signals at 7.47 ppm, appearing as a doublet, are assigned to H-5 and H-7 . The presence of the electron-withdrawing chlorine atom at C-6 deshields the ortho protons (H-5 and H-7) and the para proton (H-8) relative to unsubstituted coumarin. The meta-coupling between H-5 and H-7 is often small and may not be resolved, leading to the appearance of a doublet. The coupling constant of 6.9 Hz likely represents the ortho-coupling between H-7 and H-8, and H-5 with a neighboring proton that is not explicitly resolved in this dataset. A higher resolution spectrum or 2D NMR techniques like COSY would definitively confirm these connectivities.

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment and the nature of the attached functional groups.

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 160.0 |

| C-8a | 152.4 |

| C-4 | 142.3 |

| C-7 | 131.7 |

| C-6 | 129.7 |

| C-5 | 127.2 |

| C-4a | 119.8 |

| C-8 | 118.3 |

| C-3 | 117.8 |

Data sourced from supporting information of a peer-reviewed publication.

Detailed Analysis of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-2): The most downfield signal at 160.0 ppm is unequivocally assigned to the lactone carbonyl carbon, C-2 . Its chemical shift is characteristic of an α,β-unsaturated ester carbonyl.

-

Oxygen-bearing Aromatic Carbon (C-8a): The signal at 152.4 ppm is assigned to C-8a , the aromatic carbon directly attached to the endocyclic oxygen atom. The deshielding effect of the oxygen atom results in a significant downfield shift.

-

Olefinic Carbons (C-3 and C-4): The olefinic carbons of the pyrone ring, C-3 and C-4 , are observed at 117.8 ppm and 142.3 ppm, respectively. C-4 is more deshielded than C-3, which is typical for α,β-unsaturated carbonyl systems.

-

Aromatic Carbons:

-

C-6 (Chloro-substituted): The signal at 129.7 ppm is assigned to C-6 , the carbon atom directly bonded to the chlorine atom. The electronegative chlorine atom induces a downfield shift at the point of attachment.

-

C-4a: The quaternary carbon at the fusion of the two rings, C-4a , resonates at 119.8 ppm.

-

C-5, C-7, and C-8: The protonated aromatic carbons, C-5 , C-7 , and C-8 , appear at 127.2 ppm, 131.7 ppm, and 118.3 ppm, respectively. The specific assignments can be definitively confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon with its directly attached proton(s). The substituent effects of the chlorine at C-6 and the fused lactone ring influence the chemical shifts of these carbons in a predictable manner.[3]

-

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By combining a detailed experimental protocol with a thorough analysis of the spectral data, this guide serves as a valuable resource for scientists and researchers. The provided assignments, supported by established principles of NMR spectroscopy and literature on coumarin derivatives, offer a solid foundation for the structural verification and further investigation of this and related compounds. For unambiguous assignment of all signals, particularly in more complex derivatives, the use of 2D NMR experiments such as COSY, HSQC, and HMBC is highly recommended.

References

The Impact of Halogenation on the Physicochemical Profile of Coumarin Derivatives: A Technical Guide for Researchers

Foreword: The Strategic Role of Halogenation in Modulating Coumarin Bioactivity

Coumarins, a prominent class of benzopyran-derived heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science.[1][2] Their inherent photophysical properties and broad spectrum of biological activities—ranging from anticoagulant to anticancer and antimicrobial—make them a privileged scaffold in drug discovery.[3][4] However, the native coumarin core often requires strategic modification to enhance its therapeutic potential and fine-tune its physicochemical characteristics for specific applications. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, represents a powerful and frequently employed strategy to achieve this modulation.

This technical guide provides an in-depth exploration of the physicochemical properties of halogenated coumarin derivatives. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between the nature and position of the halogen substituent and the resulting changes in electronic structure, lipophilicity, spectroscopic behavior, and ultimately, biological function. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis, characterization, and application of these versatile molecules.

Synthetic Strategies for Halogenated Coumarins: Regiochemical Control is Key

The regioselective introduction of halogens onto the coumarin scaffold is a critical first step that dictates the final properties of the molecule. The choice of synthetic route is governed by the desired position of halogenation and the nature of the halogen itself.

Electrophilic Aromatic Substitution: A Direct Approach

Direct halogenation of the coumarin ring via electrophilic aromatic substitution is a common strategy. The electron-rich benzene ring of the coumarin nucleus is susceptible to attack by electrophilic halogenating agents. However, controlling the regioselectivity can be challenging due to the activating and deactivating effects of the lactone ring and any existing substituents.

A notable advancement in this area is the use of metal halides, such as copper(II) halides, to promote regioselective halogenation with N-halosuccinimides (NXS) as the halogen source.[5][6] This method allows for the controlled introduction of chlorine or bromine at the C3 position, a site often crucial for biological activity.

Experimental Protocol: Copper-Catalyzed Regioselective Chlorination of 7-Substituted Coumarin [5]

-

Objective: To regioselectively introduce a chlorine atom at the C3 position of a 7-substituted coumarin.

-

Materials: 7-substituted coumarin (1 mmol), N-chlorosuccinimide (NCS, 7 mmol), CuCl₂·2H₂O (14 mmol), anhydrous acetonitrile (20 mL).

-

Procedure:

-

To a 50 mL round-bottom flask, add the 7-substituted coumarin, NCS, and CuCl₂·2H₂O.

-

Add anhydrous acetonitrile and reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Dispense the residue in 25 mL of 5% NaHSO₃ aqueous solution and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with 10 mL of water, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo and purify the crude product by silica gel column chromatography.

-

Knoevenagel Condensation: Building the Halogenated Core

An alternative to direct halogenation is the construction of the coumarin ring from halogenated precursors. The Knoevenagel condensation is a versatile method for synthesizing 3-substituted coumarins. By using a halogenated salicylaldehyde and an active methylene compound, a halogen can be incorporated at a specific position on the benzene ring from the outset.

DOT Diagram: Synthesis of Halogenated Coumarins

Caption: Synthetic routes to halogenated coumarins.

The Influence of Halogenation on Physicochemical Properties

The introduction of a halogen atom, even a single one, can profoundly alter the physicochemical properties of a coumarin derivative. These changes are a direct consequence of the halogen's electronegativity, size, and ability to participate in various intermolecular interactions.

Electronic Effects: A Tug-of-War of Inductive and Mesomeric Influences

Halogens exert a dual electronic effect on the coumarin scaffold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).[7] The net electronic effect influences the reactivity, spectroscopic properties, and biological activity of the molecule.

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring, making it more electron-deficient. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).

-

Mesomeric Effect (+M): The lone pairs of electrons on the halogen can be delocalized into the π-system of the benzene ring. This effect is most significant for fluorine and diminishes with increasing atomic size.

The interplay of these effects modulates the electron density distribution across the coumarin molecule, which can be computationally modeled using techniques like Density Functional Theory (DFT).[8][9]

Lipophilicity and Solubility: Enhancing Membrane Permeability

A key rationale for halogenating drug candidates is to increase their lipophilicity.[1] The introduction of a halogen atom generally increases the hydrophobicity of the coumarin molecule, which can lead to better penetration of cellular membranes and improved binding to hydrophobic pockets of target proteins.[10]

The lipophilicity of a compound is typically quantified by its partition coefficient (LogP), which can be determined experimentally using methods like the shake-flask method or calculated using computational software.[11] Studies have shown a clear correlation between the number and type of halogen substituents and the LogP value of coumarin derivatives.[11][12] For instance, the introduction of a bromine atom has been shown to significantly increase the lipophilicity of coumarins.[11]

Table 1: Calculated LogP Values of Selected Halogenated Coumarins

| Compound | Substituent(s) | Calculated LogP |

| 4,7-dimethylcoumarin | 4-CH₃, 7-CH₃ | High |

| 6-Bromo-4,7-dimethylcoumarin | 6-Br, 4-CH₃, 7-CH₃ | Highest |

| 4-methyl-7-hydroxy-6-nitrocoumarin | 4-CH₃, 6-NO₂, 7-OH | High |

Note: This table presents a qualitative comparison based on findings from reference[11].

Spectroscopic Properties: A Window into Molecular Structure

Halogenation leaves a distinct fingerprint on the spectroscopic properties of coumarins, providing valuable information about their structure and electronic environment.

The electronic transitions within the coumarin π-system give rise to their characteristic UV-Visible absorption and fluorescence spectra.[13][14] Halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima, depending on the halogen and its position.[15]

For example, when bromine atoms are attached to the coumarin ring, a red shift in both the absorption and emission spectra is often observed.[15] This is attributed to the perturbation of the molecular orbitals, particularly the LUMO, by the halogen.[15] The fluorescence quantum yield can also be significantly affected by halogenation, a phenomenon known as the "heavy atom effect," where the presence of heavier halogens like bromine and iodine can promote intersystem crossing and decrease fluorescence.[16]

NMR spectroscopy is an indispensable tool for the structural elucidation of halogenated coumarins. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the electronic environment, and the introduction of a halogen causes predictable shifts.[17][18] For instance, the electron-withdrawing nature of halogens generally leads to a downfield shift of the signals of nearby protons and carbons.

Table 2: Representative ¹H and ¹³C NMR Data for a Halogenated Coumarin

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | ¹H | 8.18 (s, 1H), 8.04 (d, J = 2.1 Hz, 1H), 7.71 (d, J = 2.1 Hz, 1H) |

| ¹³C | 154.92, 150.50, 150.29, 140.88, 130.68, 119.34, 118.46, 112.79, 112.23, 105.42 |

Data extracted from reference[1].

IR spectroscopy provides information about the functional groups present in a molecule. In halogenated coumarins, the characteristic C=O stretching vibration of the lactone ring is a prominent feature, typically appearing in the range of 1700-1780 cm⁻¹. The presence of C-halogen bonds can also be observed, although these vibrations are often in the fingerprint region and can be difficult to assign definitively.

Experimental Protocol: Spectroscopic Characterization of a Halogenated Coumarin

-

Objective: To characterize the structure and photophysical properties of a synthesized halogenated coumarin.

-

Methodologies:

-

NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

UV-Visible Spectroscopy: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) and record the absorption spectrum.

-

Fluorescence Spectroscopy: Using the same solution, excite the sample at its absorption maximum and record the emission spectrum.

-

IR Spectroscopy: Prepare a KBr pellet of the solid compound or analyze a thin film and record the IR spectrum.

-

Structure-Activity Relationships (SAR) and Biological Implications

The ultimate goal of modifying the physicochemical properties of coumarins is often to enhance their biological activity. Halogenation has proven to be a highly effective strategy in this regard, with numerous studies demonstrating improved antimicrobial, anticancer, and antioxidant properties.[19][20][21]

Antimicrobial Activity

Fluorinated coumarins, in particular, have shown excellent antibacterial and antifungal activities.[22][23] The presence of a fluorine atom or a trifluoromethyl group can significantly enhance the antimicrobial potency.[22][24] This is attributed to several factors, including increased lipophilicity for better cell penetration and altered electronic properties that may favor interaction with microbial targets.[10] For instance, some fluorinated coumarins have been shown to be potent inhibitors of bacterial DNA gyrase.[22]

DOT Diagram: Factors Influencing Antimicrobial Activity

Caption: Impact of halogenation on antimicrobial activity.

Anticancer Activity

Halogenated coumarins have emerged as promising anticancer agents.[1][25][26] The introduction of bromine and iodine, in particular, has been shown to impart significant antiproliferative effects against various cancer cell lines.[1] For example, 6,8-dibromo and 6,8-diiodo coumarin derivatives have demonstrated potent activity against thyroid cancer cells, inducing apoptosis and cell cycle arrest.[1][26] The increased lipophilicity and the potential for halogen bonding are thought to contribute to their enhanced anticancer efficacy.[1]

Antioxidant Activity

The antioxidant properties of coumarins can also be modulated by halogenation. While the presence of hydroxyl groups is often a key determinant of antioxidant activity, halogen substitution can influence the radical scavenging potential.[3][27][28] For instance, some studies have shown that chlorine substitution can slightly improve DPPH radical scavenging activity.[27] The effect of halogenation on antioxidant activity is complex and depends on the overall substitution pattern of the coumarin ring.

Future Perspectives and Conclusion

The strategic halogenation of the coumarin scaffold continues to be a vibrant area of research with significant potential for the development of novel therapeutic agents and functional materials. Future research will likely focus on:

-

Development of more selective and efficient halogenation methods.

-

In-depth exploration of the role of halogen bonding in ligand-receptor interactions.

-

Design and synthesis of multi-halogenated coumarins with tailored properties.

-

Comprehensive in vivo studies to validate the therapeutic potential of promising candidates.

References

- 1. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Regioselective Halogenation of Coumarins - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. researchgate.net [researchgate.net]

- 8. Computational study on the antioxidant property of coumarin-fused coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmacophorejournal.com [pharmacophorejournal.com]

- 21. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Solubility and Stability of 6-chloro-2H-chromen-2-one: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-2H-chromen-2-one, a halogenated derivative of the coumarin scaffold, presents significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, particularly solubility in common laboratory solvents and stability under various environmental conditions, is a critical prerequisite for its successful application in drug discovery and development. Poorly characterized solubility can lead to unreliable data in biological assays, while unaddressed instability can compromise a compound's shelf-life and therapeutic efficacy. This guide provides a comprehensive overview of the known properties of this compound and offers detailed, field-proven protocols for systematically determining its solubility and stability profiles. It is designed to equip researchers with the practical knowledge and experimental frameworks necessary to confidently handle and evaluate this compound.

Introduction: The Importance of Foundational Physicochemical Characterization

The coumarin core, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a chloro-substituent at the 6-position, yielding this compound (CAS 2051-59-4), modulates the molecule's electronic and lipophilic properties, potentially influencing its biological targets and metabolic fate.[1][2][3]

Before a compound can be advanced through the discovery pipeline, two fundamental questions must be answered:

-

In which solvents does it dissolve, and to what extent? This is critical for stock solution preparation, formulation for in vitro and in vivo studies, and purification processes.

-

How stable is the compound under relevant conditions? This determines appropriate storage conditions, predicts shelf-life, and informs on potential degradation pathways that could produce inactive or toxic byproducts.[4][5][6]

This document serves as a practical guide to addressing these questions for this compound.

Physicochemical Profile of this compound

A molecule's structure dictates its inherent properties. This compound is a relatively planar, aromatic system containing a polar lactone group and a nonpolar chlorophenyl ring. This duality suggests moderate polarity.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClO₂ | PubChem[2] |

| Molecular Weight | 180.59 g/mol | PubChem[2] |

| CAS Number | 2051-59-4 | Cheméo[7] |

| Calculated logP | 2.446 | Cheméo[7] |

| Calculated Water Solubility | log₁₀WS = -7.12 (mol/L) | Cheméo[7] |

The calculated octanol-water partition coefficient (logP) of 2.446 indicates a preference for lipophilic environments over aqueous ones, predicting low water solubility. The calculated water solubility value confirms this, suggesting the compound is practically insoluble in water.

Solubility Determination: From Theory to Practice

Predicting solubility is a useful first step, but experimental determination is the gold standard. The principle of "like dissolves like" suggests that this compound should exhibit better solubility in solvents of intermediate polarity.[8]

Qualitative and Quantitative Solubility

A preliminary qualitative assessment can be performed by observing the dissolution of a small amount of the compound in various solvents. However, for scientific rigor, quantitative measurement is essential.[9] The most common methods for early-stage drug discovery are kinetic and thermodynamic solubility assays.[10] For foundational characterization, the thermodynamic shake-flask method is preferred as it measures the true equilibrium solubility.[10][11]

Recommended Solvents for Screening

A diverse set of solvents should be tested to establish a comprehensive solubility profile.

| Solvent Class | Example Solvents | Expected Solubility Rationale |